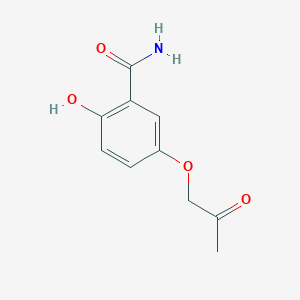

5-(2-Oxopropoxy)salicylamide

Description

Salicylamide (2-hydroxybenzamide) is a versatile scaffold in medicinal chemistry, known for its analgesic, anti-inflammatory, and antiproliferative properties. Derivatives of salicylamide are often modified at the phenolic oxygen (position 2) or the benzene ring (positions 3, 4, or 5) to enhance bioactivity, metabolic stability, or solubility. This article compares its hypothetical properties with structurally and functionally related compounds, leveraging data from sulfonamide hybrids, halogenated analogs, and metabolic studies.

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-hydroxy-5-(2-oxopropoxy)benzamide |

InChI |

InChI=1S/C10H11NO4/c1-6(12)5-15-7-2-3-9(13)8(4-7)10(11)14/h2-4,13H,5H2,1H3,(H2,11,14) |

InChI Key |

QTKGGSMALHCAKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC(=C(C=C1)O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features of 5-(2-Oxopropoxy)salicylamide

The 2-oxopropoxy group introduces a ketone-containing side chain at position 5, which may influence:

- Solubility : Aprotic solvents like DMSO exhibit high affinity for salicylamide derivatives due to hydrogen bonding between the amide group and solvent electronegative centers . The ketone in 2-oxopropoxy could enhance solubility in polar solvents.

- Metabolic Stability : Substituents at position 5 may alter conjugation pathways (e.g., sulfation, glucuronidation), as seen in salicylamide’s metabolism .

- Target Binding : The oxopropoxy group’s electron-withdrawing nature might modulate interactions with proteins like PD-L1 or Mcl-1, similar to chloro or methoxy substituents .

Comparative Pharmacological Activities

Analgesic and Anti-inflammatory Effects

Salicylamide derivatives with substitutions at the phenolic oxygen (e.g., 2-allyloxy in S2-347) show enhanced analgesic potency. For example:

Antiproliferative and Antitumor Activities

Substituents at position 5 significantly affect antiproliferative activity:

- 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) : 57.15% PD-L1 inhibition, with low cytotoxicity .

- 5-(2',4'-Difluorophenyl)-N-(4''-nitro-3''-trifluoromethylphenyl)salicylamide: Potent antitumor activity via non-canonical Mcl-1 destabilization .

- This compound : Hypothetically, the ketone group could enhance binding to apoptosis-related targets, similar to bromoacetyl derivatives (e.g., 5-(Bromoacetyl)salicylamide ) .

Metabolic Stability and First-Pass Effects

- Salicylamide : High first-pass metabolism (extraction ratio decreases from 0.99 to 0.4 with concentration), primarily via sulfation and glucuronidation .

- Ethenzamide : 82% first-pass metabolism, acting as a prodrug for salicylamide .

- This compound : The 2-oxopropoxy group may reduce metabolic clearance by sterically hindering conjugation enzymes, similar to bulky substituents in N,N-dimethyl-3-phenylsalicylamide .

Physicochemical and Pharmacokinetic Comparisons

Data Tables

Table 1: Pharmacological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.